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Introduction
Tartaric acid, a naturally occurring C₂-symmetric dicarboxylic acid, is a cornerstone of

stereoselective synthesis.[1][2] Available in its chiral L-(+) and D-(-) forms, as well as the

achiral meso form, it serves as an inexpensive and versatile building block from the chiral pool.

[2][3][4] The corresponding O,O'-diacyltartaric anhydrides are highly valuable reagents that

leverage this inherent chirality for several key applications in the synthesis of enantiomerically

pure compounds. These applications primarily fall into three categories: the resolution of

racemic mixtures, their use as chiral auxiliaries to direct stereoselective reactions, and the

desymmetrization of meso compounds.[3][5] These anhydrides, particularly the diacetyl and

dibenzoyl derivatives, are instrumental in academic research and industrial processes for

producing single-enantiomer drugs and fine chemicals.

Synthesis of O,O'-Diacyltartaric Anhydrides
The most common method for preparing O,O'-diacyltartaric anhydrides involves the reaction

of tartaric acid with an acylating agent, such as an acid anhydride or an acid chloride, often in

the presence of a catalyst.[3][6][7] This process involves both the O-acylation of the two

hydroxyl groups and the dehydration of the two carboxylic acid groups to form the cyclic

anhydride.[7]
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This protocol is adapted from a well-established procedure for the synthesis of the

enantiomeric diacetyl-d-tartaric anhydride.[8][9]

Materials:

Anhydrous, powdered L-(+)-tartaric acid

Acetic anhydride

Concentrated sulfuric acid

Dry benzene (for washing)

Anhydrous diethyl ether (for washing)

500 mL three-necked round-bottomed flask

Liquid-sealed mechanical stirrer

Two reflux condensers

Heating mantle

Ice bath

Büchner funnel and flask

Vacuum desiccator with phosphorus pentoxide

Procedure:

Equip the 500 mL three-necked flask with a mechanical stirrer and two reflux condensers.

The use of two condensers is advised as the initial reaction can be vigorous.[8]

Add 40 g (0.27 mol) of anhydrous, powdered L-(+)-tartaric acid to the flask.

In a separate beaker, carefully prepare a solution of 1.2 mL of concentrated sulfuric acid in

136 g (126 mL, 1.33 mol) of acetic anhydride.
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Start the stirrer in the reaction flask and add the sulfuric acid/acetic anhydride solution. The

mixture will warm, and the tartaric acid will dissolve.

Gently heat the solution to reflux and maintain reflux with stirring for 10 minutes.[8]

Pour the hot solution into a clean beaker and cool it in an ice bath for 1 hour to induce

crystallization.

Collect the crude crystalline product by vacuum filtration using a Büchner funnel.

Wash the crystals on the funnel twice with 20 mL portions of dry benzene.

Transfer the solid to a beaker and stir mechanically with 175 mL of cold anhydrous diethyl

ether to remove soluble impurities.

Filter the product again and place it in a vacuum desiccator over phosphorus pentoxide for

24 hours to ensure it is completely dry.

Expected Results: The procedure should yield 41–44.5 g (71–77%) of (+)-O,O′-diacetyl-L-

tartaric anhydride as a white crystalline solid.[8] The product is not highly stable and should

be prepared as needed.[8]

Parameter Value Reference

Yield 71–77% [8]

Melting Point 130-135 °C [10]

Optical Activity [α]20/D +59° (c=6 in acetone) [10]

Application 1: Chiral Resolution of Racemic
Compounds
Chiral resolution is a primary application of tartaric anhydride derivatives. The principle

involves reacting the chiral anhydride with a racemic mixture of a compound containing a

nucleophilic group, typically an amine or an alcohol.[6][11] This reaction forms a pair of

diastereomers (e.g., diastereomeric amides or esters), which possess different physical
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properties, most importantly, different solubilities.[12] This difference allows for their separation

by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving

agent is cleaved to yield the enantiomerically pure compound.

Workflow: Chiral Resolution
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Caption: Workflow for the chiral resolution of a racemic amine.
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[13]

1-phenylethanol L-Tartaric acid Not specified
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salts with
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Materials:

Racemic amine

(+)-O,O′-Dibenzoyl-D-tartaric acid (0.5 equivalents)

Methanol or Ethanol

Diethyl ether

Aqueous HCl solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://patents.google.com/patent/EP3280701B1/en
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2018.pdf
https://fenix.tecnico.ulisboa.pt/downloadFile/1970943312274358/10-Ferreira%20et%20al.%20-%202006%20-%20Rational%20approach%20to%20the%20selection%20of%20conditions%20f.pdf
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2018.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14155507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aqueous NaOH solution

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Dissolve the racemic amine (1.0 eq.) in a suitable solvent like methanol or ethanol with

gentle heating.

In a separate flask, dissolve the chiral resolving agent, (+)-O,O′-dibenzoyl-D-tartaric acid (0.5

eq.), in the same solvent.

Add the resolving agent solution to the amine solution. The total volume should be adjusted

to achieve a concentration that facilitates crystallization upon cooling.

Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to

promote the crystallization of the less soluble diastereomeric salt.

Collect the crystals by filtration and wash them with a small amount of cold solvent.

The enantiomeric excess (e.e.) of the amine in the crystallized salt can be checked at this

stage by a suitable method (e.g., chiral HPLC) after liberating the free amine from a small

sample.

If the e.e. is not satisfactory, recrystallize the salt from the same solvent system.

To recover the enantiomerically enriched amine, suspend the diastereomeric salt in a

biphasic system of water and an organic solvent (e.g., ethyl acetate).

Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10, which will deprotonate the

amine and break the salt.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the free, enantiomerically enriched amine. The

resolving agent remains in the aqueous layer and can potentially be recovered by

acidification and extraction.
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Application 2: Tartaric Anhydride as a Chiral
Auxiliary
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an

achiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it

is removed, yielding an enantiomerically enriched product.[15] Tartaric acid derivatives can

serve this purpose. The substrate is reacted with tartaric anhydride to form a chiral

intermediate (e.g., an imide or ester). The steric and electronic properties of the tartaric moiety

then control the facial selectivity of a reaction on the attached substrate, leading to the

preferential formation of one diastereomer.
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Concept: Chiral Auxiliary
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Caption: Logical workflow of an asymmetric synthesis using a chiral auxiliary.
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While direct use of the anhydride as an auxiliary is less common than derivatives of the acid,

the principle remains a key strategy in asymmetric synthesis. For instance, chiral ligands

derived from tartaric acid are used to create chiral environments in metal-catalyzed reactions,

functioning as external auxiliaries.[1][3]

Application 3: Asymmetric Desymmetrization of
Meso Compounds
Desymmetrization is a powerful strategy wherein a chiral reagent or catalyst selectively

transforms one of two enantiotopic functional groups within a prochiral or meso substrate.[5]

[16] The asymmetric ring-opening of meso-anhydrides with alcohols is a classic example.[17] In

this reaction, a chiral catalyst, often an amino alcohol-type structure (like cinchona alkaloids),

selectively facilitates the nucleophilic attack of an alcohol on one of the two enantiotopic

carbonyl carbons of the anhydride.[5] This results in a chiral monoester product with high

enantiomeric excess. Tartaric acid derivatives are crucial in this field as they can be used to

synthesize the chiral catalysts or ligands that perform the desymmetrization.

Desymmetrization of a Meso Anhydride

meso-Anhydride
(Achiral, Plane of Symmetry)

Asymmetric Ring-Opening

Chiral Catalyst
+ Alcohol (Nu:)

Chiral Hemi-ester
(High e.e.)
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Caption: Desymmetrization of a meso-anhydride to a chiral product.
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The following data illustrates the effectiveness of this strategy using modified cinchona alkaloid

catalysts, which represent the class of chiral molecules often derived from or inspired by

natural chiral pool compounds like tartaric acid.

Meso
Anhydrid
e
Substrate

Catalyst Solvent Temp (°C) Yield (%) e.e. (%)
Referenc
e

cis-

Cyclopenta

ne-1,2-

dicarboxyli

c

anhydride

(DHQD)₂A

QN (5

mol%)

Ether -20 98 95 [17]

cis-

Cyclohexa

ne-1,2-

dicarboxyli

c

anhydride

(DHQD)₂A

QN (5

mol%)

Ether -20 99 92 [17]

2,3-

Dimethylsu

ccinic

anhydride

(DHQD)₂A

QN (5

mol%)

Ether -20 98 98 [17]

Bicyclo[2.2.

1]hept-5-

ene-2,3-

dicarboxyli

c

anhydride

(DHQD)₂A

QN (5

mol%)

Ether -20 99 95 [17]

This protocol is a general representation based on published methods for catalytic

desymmetrization.[17]
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Materials:

Meso cyclic anhydride (e.g., cis-cyclopentane-1,2-dicarboxylic anhydride)

Chiral catalyst (e.g., (DHQD)₂AQN, 5 mol%)

Anhydrous alcohol (e.g., methanol, 10 eq.)

Anhydrous solvent (e.g., diethyl ether)

Inert atmosphere setup (e.g., nitrogen or argon)

Stirring and cooling apparatus

Procedure:

To a flame-dried reaction flask under an inert atmosphere, add the meso anhydride (1.0 eq.,

e.g., 0.1 mmol) and the chiral catalyst (0.05 eq.).

Add the anhydrous solvent (e.g., 5.0 mL of diethyl ether).

Cool the stirred mixture to the desired temperature (e.g., -20 °C) using a suitable cooling

bath.

Add the anhydrous alcohol (10 eq.) to the mixture.

Monitor the reaction by TLC or GC until the starting anhydride is completely consumed

(typically a few hours).

Upon completion, quench the reaction by adding a few drops of dilute HCl.

Warm the mixture to room temperature and remove the solvent under reduced pressure.

The residue can be purified by column chromatography on silica gel to isolate the chiral

hemi-ester product.

Determine the enantiomeric excess of the product using a suitable analytical technique, such

as chiral HPLC or GC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b14155507#tartaric-anhydride-in-the-
synthesis-of-enantiomerically-pure-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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